molecular formula C26H27FIN5O4 B12358937 N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

Cat. No.: B12358937
M. Wt: 619.4 g/mol
InChI Key: LXIXACHNRBJXTF-UHFFFAOYSA-N
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Description

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes a cyclopropyl group, a fluoro-iodoaniline moiety, and a tetrahydropyrido[4,3-d]pyrimidin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide involves multiple steps. The process typically starts with the preparation of the cyclopropyl and fluoro-iodoaniline intermediates, followed by their coupling with the pyrido[4,3-d]pyrimidin core. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide stands out due to its unique combination of functional groups and its potential for targeted cancer therapy. Its ability to inhibit specific molecular targets makes it a valuable compound for further research and development .

Properties

Molecular Formula

C26H27FIN5O4

Molecular Weight

619.4 g/mol

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H27FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-13,17,21-23,30H,8-9H2,1-3H3,(H,29,34)

InChI Key

LXIXACHNRBJXTF-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Origin of Product

United States

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